molecular formula C6H8N2O3S B033074 4-Hydrazinobenzenesulfonic acid CAS No. 98-71-5

4-Hydrazinobenzenesulfonic acid

Cat. No. B033074
CAS RN: 98-71-5
M. Wt: 188.21 g/mol
InChI Key: IOMZCWUHFGMSEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydrazinobenzenesulfonic acid and its derivatives involves multiple methods, including microwave irradiation, which has been shown to offer a more efficient approach compared to conventional heating. This method facilitates the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, highlighting the versatility of 4-hydrazinobenzenesulfonic acid in generating a wide range of chemical entities with potential biological activities (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-hydrazinobenzenesulfonic acid derivatives, such as 4-hydrazinobenzoic acid hydrochloride, has been elucidated using techniques like FT-IR spectroscopy and X-ray diffraction. These compounds typically crystallize in a triclinic system, forming colorless needles. The detailed crystallographic analysis reveals complex three-dimensional frameworks stabilized by hydrogen bonding, underscoring the compound's intricate molecular architecture (Morales-Toyo et al., 2020).

Chemical Reactions and Properties

4-Hydrazinobenzenesulfonic acid participates in diverse chemical reactions, including its use as a reagent for spectrophotometric studies. For example, it has been employed in the spectrophotometric determination of palladium, showcasing its utility in analytical chemistry for metal ion detection (Lozynska et al., 2015).

Physical Properties Analysis

The physical properties of 4-hydrazinobenzenesulfonic acid derivatives are closely linked to their molecular structure. For instance, the crystalline form and hydrogen bonding networks significantly influence their solubility, melting points, and stability. Detailed studies on compounds like 4-hydrazinobenzoic acid hydrochloride provide insight into these aspects, offering a deeper understanding of how structural features affect physical properties (Morales-Toyo et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-hydrazinobenzenesulfonic acid derivatives are characterized by their reactivity towards various electrophiles and nucleophiles. This reactivity profile facilitates their application in synthesizing a broad array of chemical products, including pharmaceuticals and dyestuffs. The compound's ability to undergo reactions such as cyclization, diazotization, and condensation with aldehydes to form Schiff bases underscores its chemical versatility and importance in organic synthesis (Gul et al., 2016).

Scientific research applications

  • Anti-Breast Cancer Applications:

    • Wang Si-ying (2013) found that 4-hydrazino benzenesulfonic acid inhibits the proliferation of mutated SHP2 breast cancer cells, suggesting its potential in developing novel anti-breast tumor drugs (Wang Si-ying, 2013).
    • Prasetiawati et al. (2022) demonstrated that 4-hydrazinylphenyl benzenesulfonate has promising anti-breast cancer activity, with a nanomolar IC50 of 9.32 nM (Prasetiawati et al., 2022).
  • Functional Polymer Nanocomposites:

    • A study by Qiao et al. (2016) used 4-hydrazinobenzenesulfonic acid for the successful preparation of hydrophilic functionalized graphene, making it applicable in specialty water-based coatings (Qiao et al., 2016).
  • Cytotoxic Agents and Enzyme Inhibitors:

    • Gul et al. (2016) found that 3,4,5-trimethoxy and 4-hydroxy derivatives of benzenesulfonamides, including those related to 4-hydrazinobenzenesulfonic acid, have potential as cytotoxic agents and strong inhibitors of human carbonic anhydrase I and II, useful in anti-tumor studies (Gul et al., 2016).
  • Clinical Diagnostics and Biological Studies:

    • Sanghvi et al. (1973) developed a reagent system with p-hydrazinobenzenesulfonic acid to increase sensitivity and specificity in detecting urinary 17-hydroxycorticosteroids (Sanghvi et al., 1973).
    • Hadd (1975) used a modified Porter-Silber reagent, containing p-hydrazinobenzenesulfonic acid, for increased sensitivity in measuring plasma cortisol concentrations (Hadd, 1975).
  • DNA Damage and Carcinogenic Effects:

    • Oikawa et al. (2006) showed that 4-hydrazinobenzoic acid causes DNA damage through the production of reactive oxygen species, highlighting a potential carcinogenic risk (Oikawa et al., 2006).
  • Chemical Cross-Linking in Biological Systems:

    • A study by Nitta et al. (1984) identified a new reaction useful for chemical cross-linking between nucleic acids and proteins using derivatives of 4-hydrazinobenzenesulfonic acid (Nitta et al., 1984).

properties

IUPAC Name

4-hydrazinylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMZCWUHFGMSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059177
Record name 4-Hydrazinobenzenesulfonic acid
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Molecular Weight

188.21 g/mol
Source PubChem
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Product Name

4-Hydrazinobenzenesulfonic acid

CAS RN

98-71-5, 854689-07-9
Record name 4-Hydrazinobenzenesulfonic acid
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Record name 4-Hydrazinobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-hydrazinyl-
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Record name 4-hydrazinobenzenesulphonic acid
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Record name 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE
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Synthesis routes and methods

Procedure details

Sulfanilic acid (52 g, 0.3 mol) was dissolved in 200 ml H2O containing 16.5 g Na2CO3. The resulting solution was cooled to 10° C. and 35 g of conc. H2SO4 was then added dropwise, followed by the addition of 75 ml 4N NaNO2. The diazotization step was carried out for 15 min at 10°-12° C., then the diazonium salt was collected by filtration, washed with a small amount of cold water and added, at 5° C., to a stirred solution of 85 g of Na2 SO3 in 250 ml H2O. After stirring the reaction mixture for 1 h, the temperature was raised to 95° C. and 240 ml of concentrated H2SO4 was added over a period of 30 min. The reaction mixture was left overnight and the precipitated product was collected, washed with cold water and dried. The phenylhydrazine-4-sulfonic acid obtained (52 g) was dissolved in 500 ml H2O containing 60 ml 30% NaOH, and 30 g (0.28 mol) of benzaldehyde was added at 50°-55° C. Stirring was continued for 1 h, the temperature was reduced to 30° C., and the product was precipitated by acidification with 36 ml 30% HCl. The product was collected, washed with a small amount of cold water and dried, to give 50 g of benzaldehyde phenylhydrazone-4-sulfonic acid.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
SJ Qiao, XN Xu, Y Qiu, HC Xiao, YF Zhu - Nanomaterials, 2016 - mdpi.com
… In this study, GO was functionalized and reduced simultaneously by 4-hydrazinobenzenesulfonic acid (HBS). Two functional groups are included in HBS, which are the sulfonic acid …
Number of citations: 44 www.mdpi.com
S Georgitsopoulou, O Petrai, V Georgakilas - Surfaces and Interfaces, 2019 - Elsevier
… of graphene oxide by 4-hydrazinobenzenesulfonic acid for polymer nanocomposites … of graphene oxide by 4-hydrazinobenzenesulfonic acid for polymer nanocomposites …
Number of citations: 21 www.sciencedirect.com
MJ Shaw, P Jones, PR Haddad - Analyst, 2003 - pubs.rsc.org
… In addition to the improved purity of Dz-C, the starting material, 4-hydrazinobenzoic acid, is much more readily available and less expensive than 4-hydrazinobenzenesulfonic acid. …
Number of citations: 22 pubs.rsc.org
CDF Martins, MMM Raposo, SPG Costa - Chemistry Proceedings, 2022 - mdpi.com
… The key intermediate, indoleninium-5-sulfonate, was prepared from 4-hydrazinobenzenesulfonic acid hemihydrate and 3-methyl-2-butanone by conventional Fisher indole synthesis [16]…
Number of citations: 2 www.mdpi.com
AV Ivachtchenko, OD Mitkin, SE Tkachenko… - European journal of …, 2010 - Elsevier
… Sulfonamides 7–10 were synthesized starting from 4-piperidones 1,2 and 4-hydrazinobenzenesulfonic acid (Scheme 1). The Fischer indole synthesis proceeded cleanly when a …
Number of citations: 20 www.sciencedirect.com
J Korinkova, K Novakova… - International …, 2018 - search.proquest.com
Acid Orange 7 was heterophotolyzed using titanium dioxide, oxygen bubbling, back-flow tubular reactor, polychromatic radiation of high pressure Hg lamp and aqueous sodium …
Number of citations: 3 search.proquest.com
XN Xu, XN Guan, HH Zhou, YF Zhu - Nanomaterials, 2017 - mdpi.com
… The authors [43] demonstrated simultaneous functionalization and reduction of GO by 4-hydrazinobenzenesulfonic acid (HBS) and the surface of rGO was grafted with an HBS …
Number of citations: 13 www.mdpi.com
LI Markova, IA Fedyunyayeva, YA Povrozin… - Dyes and …, 2013 - Elsevier
… Importantly, the obtained ketone 2 can be introduced in the next step without purification and reacts with 4-hydrazinobenzenesulfonic acid in acetic acid according to Fisher's method [17]…
Number of citations: 21 www.sciencedirect.com
G Yang, C Xu, L Yang, L Wang, L Guo - Process Safety and Environmental …, 2023 - Elsevier
… resulting in 4-hydrazinobenzenesulfonic acid and diphenylamine… acid and 4-hydrazinobenzenesulfonic acid were thermally … acid and 4-hydrazinobenzenesulfonic acid are degraded by …
Number of citations: 0 www.sciencedirect.com
R Hao, L Du, X Gu, S Li - Separation and Purification Technology, 2023 - Elsevier
… 2-naphthol (A) and 4-hydrazinobenzenesulfonic acid (B). The … -2-naphthol, 4-hydrazinobenzenesulfonic acid, and sulfanilic … Additionally, 4-hydrazinobenzenesulfonic acid and sulfanilic …
Number of citations: 3 www.sciencedirect.com

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